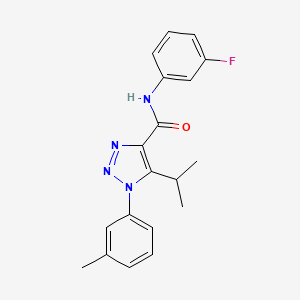

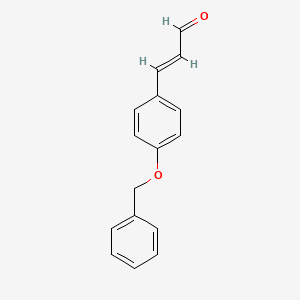

![molecular formula C14H13FN4O4S B2505458 3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid CAS No. 881433-18-7](/img/structure/B2505458.png)

3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid" is a chemically complex molecule that appears to be related to various research areas, including medicinal chemistry and organic synthesis. The molecule contains several functional groups, such as an amino group, a sulfanyl group, a hydroxy group, and a triazine ring, which could contribute to its biological activity and chemical reactivity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, derivatives of 2-amino-3-(purin-9-yl)propanoic acids with various substitutions at the purine base moiety have been synthesized using the Strecker synthesis method . Similarly, the synthesis of fluorine-substituted α-amino phosphonic acids containing a 1,2,4-triazin-5-one moiety has been achieved through a series of reactions starting with fluoroacylation, followed by ammonolysis, condensation with aromatic aldehydes, and the addition of diethyl phosphonate, concluding with acidic hydrolysis . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a triazine ring and a fluorophenyl group in its structure.

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using various spectroscopic techniques, including IR, ^1H-, ^13C-, and ^19F-NMR spectroscopy, as well as MS spectrometry and elemental analyses . These techniques allow for the determination of bond lengths, bond angles, and stereochemistry, which are crucial for understanding the compound's three-dimensional conformation and potential interactions with biological targets.

Chemical Reactions Analysis

The presence of reactive functional groups in the compound suggests that it may undergo a variety of chemical reactions. For example, the sulfanyl group could participate in condensation reactions, as seen with the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a catalyst for the synthesis of bis(pyrazolones) . The amino group could be involved in the formation of Schiff bases when reacted with aldehydes . Additionally, the fluorine atom could influence the reactivity and electronic properties of the molecule, as fluorinated compounds often exhibit unique chemical behaviors.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups and molecular structure. For instance, the presence of a hydroxy group could affect its solubility in polar solvents, while the fluorine atom could impact its acidity and lipophilicity. The compound's stability, melting point, and optical activity could be determined through experimental measurements such as melting-point values and optical rotation . These properties are essential for understanding the compound's behavior in different environments and its suitability for potential applications in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Applications

Research has demonstrated innovative methods for synthesizing compounds with structural similarities to 3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid, exploring their potential applications in materials science. For example, Trejo-Machin et al. (2017) explored phloretic acid as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic molecules, which could be relevant for the development of new materials with tailored thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Biological Activity and Therapeutic Potential

Several studies have focused on the biological activity of fluorine/phosphorus-substituted triazinones and related compounds, highlighting their potential as antimicrobial and anticancer agents. For instance, Al-Romaizan et al. (2014) synthesized new fluorine/phosphorus-substituted triazinones showing promise as molluscicidal agents against snails responsible for Bilharziasis diseases (Al-Romaizan et al., 2014). Similarly, Saad and Moustafa (2011) developed S-glycosyl and S-alkyl derivatives of triazinone with significant in vitro anticancer activities, suggesting potential therapeutic applications (Saad & Moustafa, 2011).

Enzymatic Effects and Chemical Analysis

Bakhotmah (2015) synthesized a class of α-amino acids bearing triazinone and steroid moieties that exhibited a high enzymatic effect against certain fungi, indicating potential for biotechnological applications (Bakhotmah, 2015). This showcases the compound's versatility in affecting biological processes at the enzymatic level.

Eigenschaften

IUPAC Name |

3-[3-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O4S/c15-8-2-1-3-9(6-8)16-11(20)7-24-14-17-13(23)10(18-19-14)4-5-12(21)22/h1-3,6H,4-5,7H2,(H,16,20)(H,21,22)(H,17,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGFTNLJGOBQCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2505378.png)

![1-{4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B2505380.png)

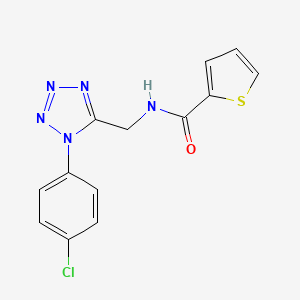

![2-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2505381.png)

![4-({[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden]amino}methyl)-1-methylpyridinium iodide](/img/structure/B2505388.png)

![N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2505392.png)

![N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2505393.png)

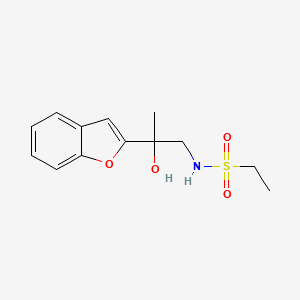

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B2505394.png)